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Compound of Interest

Compound Name: 2-Propylbutyramide

CAS No.: 13941-03-2

Cat. No.: B8641523

Get Quote

Executive Summary & Nomenclature Clarification
This guide details the spectroscopic characterization of 2-Propylbutyramide, a branched

primary amide structurally related to the anticonvulsant Valpromide.[1]

Critical Nomenclature Note
The name "2-Propylbutyramide" describes a butyramide (4-carbon) backbone with a propyl

substituent at the

-position (C2).[1] According to IUPAC priority rules, the longest carbon chain containing the
carbonyl determines the parent name.

Structure:

IUPAC Name:2-Ethylpentanamide[1][2][3]

Molecular Formula:

(MW: 143.23 g/mol )[1]
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This distinction is vital for NMR interpretation. Unlike its symmetric analog Valpromide (2-

propylpentanamide), 2-Propylbutyramide is chiral and asymmetric, leading to distinct

diastereotopic splitting patterns absent in symmetric analogs.[1][2]

Integrated Analytical Workflow
The following workflow ensures data integrity from sample preparation to structural validation.
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Figure 1:Integrated spectroscopic workflow. Parallel analysis allows cross-verification of

functional groups (IR) and carbon skeleton connectivity (NMR).

Infrared Spectroscopy (FTIR)[4][5]
IR spectroscopy is the primary tool for confirming the amide functionality and assessing

hydrogen bonding status.[2]

Experimental Protocol (ATR-FTIR)
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

moisture interference, which can broaden N-H bands.[2]

Crystal: Diamond or ZnSe.[1][2]

Parameters: 32 scans, 4 cm⁻¹ resolution.[1][2][4]

Spectral Interpretation
The primary amide group (
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) exhibits a characteristic "doublet" in the high-frequency region due to asymmetric and
symmetric stretching.[1]

Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Note

Amide A
N-H Stretch

(Asym)
3350 – 3400 Medium

Higher frequency

spike.[1][2]

Amide A
N-H Stretch

(Sym)
3180 – 3200 Medium

Lower frequency

spike.[2]

Amide I C=O Stretch 1640 – 1690 Strong

The "Carbonyl"

band.[2] Lower

freq than esters

due to

resonance.

Amide II N-H Bend 1600 – 1640 Medium/Strong

Diagnostic for

primary amides

(scissoring).[2]

Alkyl Chain
C-H Stretch (

)
2850 – 2960 Strong

Methyl/Methylen

e stretches from

Propyl/Ethyl

chains.[2]

Technical Insight: If the sample is analyzed in the solid state, intermolecular Hydrogen Bonding

will shift the Amide I band to lower frequencies (~1650 cm⁻¹) compared to dilute solution phase

(~1690 cm⁻¹).

NMR Spectroscopy ( and )
NMR provides the definitive proof of the carbon skeleton.[2] The asymmetry of 2-
Propylbutyramide (2-Ethylpentanamide) presents specific challenges regarding

diastereotopicity.

Solvent Selection Strategy
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DMSO-d6 (Recommended): Excellent for amides.[1][2] It disrupts solute-solute H-bonding,

sharpening the amide proton signals and preventing exchange with water.[1][2] The amide

protons often appear as two distinct broad singlets due to restricted rotation (C-N partial
double bond character).[2]

CDCl3: Common, but amide protons are often broad and their chemical shift is

concentration-dependent.[1][2]

Predicted NMR Data (in DMSO-d6)
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Position Proton Type (ppm) Multiplicity Integration
Assignment
Logic

Amide 6.8 – 7.5
Broad

Singlets (2)
2H

Non-

equivalent

due to

restricted

rotation.[1][2]

-CH

Methine (

)
2.0 – 2.2

Multiplet (tt-

like)
1H

Deshielded

by Carbonyl.

[1][2] Chiral

center.

-CH2 Methylene 1.2 – 1.6
Complex

Multiplet
4H

Diastereotopi

c. Protons on

C3 (propyl)

and C1'

(ethyl) are

non-

equivalent.[1]

[2]

-CH2 Methylene 1.1 – 1.3 Multiplet 2H

Middle of the

propyl chain.

[1][2]

Methyls 0.8 – 0.9
Overlapping

Triplets
6H

Termini of

Ethyl and

Propyl

chains.[1][2]

The Chirality Factor (Advanced Analysis)
Because C2 is a chiral center, the two protons on the adjacent methylene groups (the

of the ethyl group and the

of the propyl group) are diastereotopic.
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They are chemically non-equivalent.[1][2]

They may appear as complex multiplets rather than simple quartets or triplets.

Validation: A COSY (Correlation Spectroscopy) experiment is required to trace the

connectivity from the Methine (C2) to the distinct Ethyl and Propyl chains.

Connectivity Logic Diagram
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(175-180 ppm)
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Ethyl CH2
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Ethyl CH3
(Triplet) Propyl Mid-CH2

Propyl CH3
(Triplet)

Click to download full resolution via product page

Figure 2:NMR Coupling Tree.[1][2] The

-Methine is the coupling hub.[1][2] Note that the Ethyl and Propyl branches are non-equivalent,
distinguishing this from Valpromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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